

LY2881835 binding affinity and selectivity for FFAR1

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An In-depth Technical Guide on the Binding Affinity and Selectivity of LY2881835 for FFAR1

Introduction

Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40), is a promising therapeutic target for type 2 diabetes (T2D).[1][2] It is highly expressed in pancreatic β-cells and enteroendocrine cells, where it responds to medium and long-chain fatty acids to amplify glucose-stimulated insulin secretion (GSIS) and promote the release of incretin hormones like GLP-1.[1][3][4] This glucose-dependent mechanism of action makes FFAR1 agonists attractive as they pose a lower risk of hypoglycemia.[4]

LY2881835 is a potent and selective synthetic agonist for FFAR1.[5][6] This document provides a comprehensive technical overview of its binding characteristics, selectivity profile, and the experimental methodologies used for its characterization. It is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Binding Affinity and Functional Potency

The pharmacological profile of **LY2881835** has been characterized through a series of in vitro assays to determine its binding affinity, functional potency, and efficacy at the human FFAR1 receptor. The quantitative data are summarized below.



Parameter	Assay Type	Species	Value	Efficacy	Reference
Binding Affinity (Ki)	Radioligand Binding	Human	4.7 nmol/L	N/A	[5]
Functional Potency (EC50)	Calcium Flux (FLIPR)	Human	164 nmol/L	62% (Partial Agonist)	[5]
Functional Potency	β-Arrestin Recruitment	Human, Mouse, Rat	Potent	Full Agonist	[5]

Table 1: Quantitative analysis of LY2881835 interaction with FFAR1.

Selectivity Profile

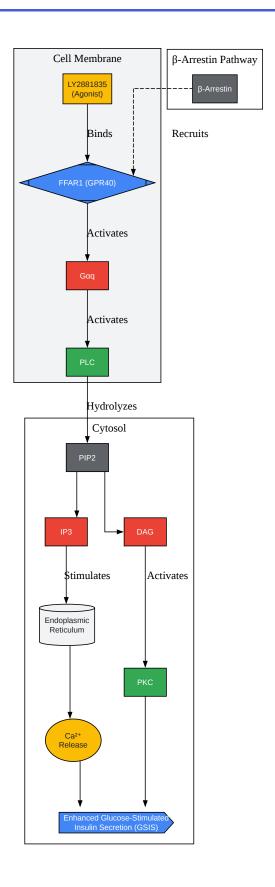
A critical aspect of drug development is ensuring target selectivity to minimize off-target effects. **LY2881835** has demonstrated a high degree of selectivity for FFAR1.

- Against Related Receptors: It shows high selectivity against other closely related free fatty acid receptors (GPR43, GPR120, GPR119), the bile acid receptor (TGR5), and peroxisome proliferator-activated receptors (PPARα, β/δ, and γ).[5]
- Broad Panel Screening: When evaluated in a broad range of assays covering other Gprotein-coupled receptors (GPCRs) and enzyme targets, no positive signals were detected in any system that did not express FFAR1, confirming its high specificity.[5]

Signaling and Experimental Protocols FFAR1 Signaling Pathway

Upon activation by an agonist such as **LY2881835**, FFAR1 initiates a signaling cascade primarily through the G α q protein and subsequent β -arrestin recruitment.[3] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC). This cascade ultimately enhances the exocytosis of insulin-containing granules in a glucosedependent manner.[3]





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Caption: FFAR1 signaling cascade initiated by an agonist.



Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The protocols for the key assays used to characterize **LY2881835** are outlined below.

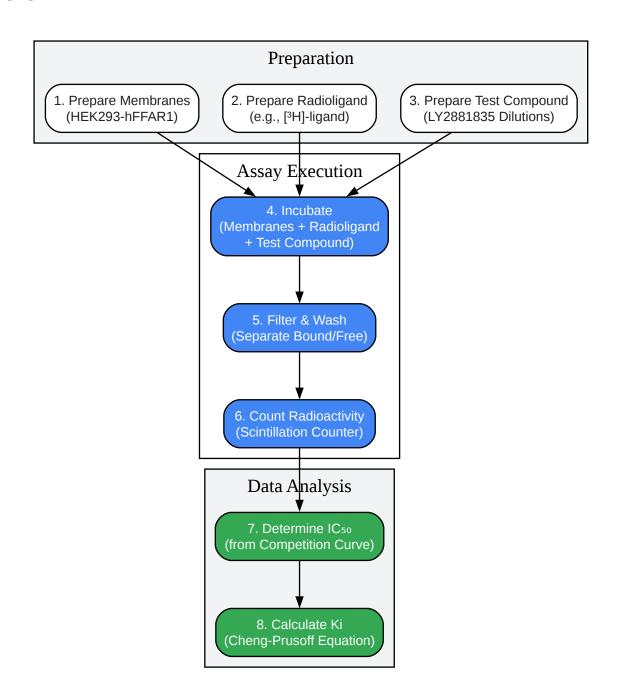
1. In Vitro FFAR1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay quantifies the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

- Membrane Preparation: Crude cell surface membranes are prepared from Human Embryonic Kidney 293 (HEK293) cells stably transfected with the full-length recombinant human FFAR1 cDNA.[5][7] This is achieved through differential centrifugation.[5] The final membrane pellet is resuspended, and protein content is determined.[8]
- · Assay Procedure:
 - The assay is conducted in 96-well plates.[8]
 - Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-labeled compound), and varying concentrations of the unlabeled test compound (LY2881835).[7][9]
 - The plate is incubated to allow the binding to reach equilibrium.[8]
 - The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.[8][10]
 - The filters are washed with ice-cold buffer to remove non-specific binding.[10]
- Data Analysis:
 - The radioactivity retained on the filters is measured using a scintillation counter.[8]
 - A competition curve is generated by plotting the percentage of specific binding against the concentration of the test compound.



- The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from the curve.
- The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.
 [10]



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Caption: Workflow for a competitive radioligand binding assay.

2. Calcium Flux (FLIPR) Assay

This functional assay measures the ability of a compound to stimulate $G\alpha q$ -mediated signaling by detecting changes in intracellular calcium concentration.

- Cell Plating: CHO-K1 cells stably expressing human FFAR1 are plated in 384-well plates and incubated overnight.[11]
- Dye Loading: The cell culture media is replaced with an assay buffer containing a calciumsensitive fluorescent dye (e.g., Fluo-6). The cells are incubated to allow for dye loading.[11]
- Compound Addition & Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The test compound (LY2881835) is added, and the instrument monitors the change in fluorescence intensity over time, which corresponds to the mobilization of intracellular calcium.[5]
- Data Analysis: The increase in fluorescence is used to generate a concentration-response curve, from which the EC50 (potency) and maximal response (efficacy) are determined.

3. **\(\beta\)-Arrestin Recruitment Assay**

For FFAR1 agonists, β -arrestin recruitment has been identified as a more accurate predictor of in vivo efficacy than calcium flux.[5] This assay measures the translocation of β -arrestin to the activated receptor.

- Assay Principle: This assay typically uses a technology like Bioluminescence Resonance Energy Transfer (BRET) or an enzyme fragment complementation system in cells coexpressing FFAR1 and a tagged β-arrestin.
- Procedure: Cells are incubated with varying concentrations of the test compound.
- Measurement: Upon receptor activation by the agonist, β-arrestin is recruited to the receptor, bringing the reporter components into proximity and generating a measurable signal (e.g., light emission).



 Data Analysis: A concentration-response curve is generated to determine the EC50 and efficacy of the compound for promoting β-arrestin recruitment. LY2881835 was found to be a potent full agonist in this assay format for human, mouse, and rat FFAR1.[5]

Conclusion

LY2881835 is a highly potent and selective FFAR1 agonist. Its binding affinity in the low nanomolar range (Ki = 4.7 nmol/L) is complemented by its robust functional activity as a full agonist in β -arrestin recruitment assays, a key predictor of in vivo efficacy.[5] The compound's high selectivity against other metabolic receptors minimizes the potential for off-target effects. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive technical foundation for understanding the pharmacological characterization of this important therapeutic candidate.

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